molecular formula C17H17N3O B2946685 2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine CAS No. 914636-51-4

2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine

Cat. No. B2946685
CAS RN: 914636-51-4
M. Wt: 279.343
InChI Key: PMNLGKLHMQHPAB-DXGLHLNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine is a chemical compound with the molecular formula C17H17N3O . It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Nitrenic Reactivity and Diazirine Chemistry

Research has explored the nitrenic reactivity of diazirines, with studies showing the formation of N,N′-disubstituted amidines via intermediacy of diazirines exhibiting singlet imidoylnitrene character. This reactivity opens avenues for creating novel organic compounds with potential applications in synthesizing complex molecules and materials (Kolářová et al., 2013).

Ligand Design for Metal Complexes

Another application area is the synthesis of novel diazo functionalized oxime ligands and their metal (Cu(II) and Fe(III)) complexes. These complexes are characterized by various spectroscopic techniques, highlighting their potential in catalysis and material science (Güzel et al., 1997).

Synthetic Methodologies for Quinoxalines

The development of new synthetic methodologies for quinoxalines from diazenylbut-2-enes is another significant application. These methods involve reactions with aromatic 1,2-diamines, showcasing the versatility of diaza compounds in synthesizing heterocyclic compounds (Attanasi et al., 2001).

Material Science and Optical Applications

Extended π-conjugated organic materials based on diaza compounds have been synthesized, with studies focusing on their crystal structure, thermal stability, and optical properties. These materials demonstrate potential in photonic and electronic devices due to their nonlinear optical properties (Antony et al., 2019).

Catalysis

Diaza compounds have been explored as ligands in catalysis, influencing the synthesis of chiral molecules. Research in this area has shown that diazadienes can control the enantioselectivity in catalytic reactions, underscoring their importance in asymmetric synthesis (Dieck & Dietrich, 1984).

Olefin Polymerization

The role of diaza compounds in olefin polymerization catalysis has also been investigated, with studies revealing the synthesis and polymerization properties of nickel(II) and palladium(II) complexes bearing diaza ligands. These findings contribute to the development of new catalysts for polymer production (Schmid et al., 2001).

properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] N'-[(E)-benzylideneamino]carbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-17(20-19-14-16-10-5-2-6-11-16)21-13-7-12-15-8-3-1-4-9-15/h1-12,14H,13H2,(H2,18,20)/b12-7+,19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLGKLHMQHPAB-DXGLHLNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=NN=CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO/C(=N/N=C/C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diaza-4-phenyl-1-(3-phenylprop-2-enyloxy)buta-1,3-dienylamine

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